Formoxanthone A
Overview
Description
Formoxanthone A is a naturally occurring compound isolated from the roots of the plant Cratoxylum formosum. It belongs to the class of xanthones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential antibacterial, cytotoxic, and apoptosis-inducing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formoxanthone A can be synthesized through chemical investigation of the roots of Cratoxylum formosum. The process involves the isolation and characterization of xanthones using spectroscopic methods . The synthetic route typically includes extraction with solvents like dichloromethane, followed by purification using chromatographic techniques.
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale synthesis and isolation from natural sources .
Chemical Reactions Analysis
Types of Reactions: Formoxanthone A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Formoxanthone A has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of xanthones.
Medicine: Its cytotoxic properties are being explored for potential anticancer applications.
Mechanism of Action
Formoxanthone A exerts its effects primarily through the induction of apoptosis. It significantly reduces the viability of HeLa cells at a concentration of 25 micromolar . The compound interacts with molecular targets involved in the apoptosis pathway, leading to programmed cell death. Key signaling pathways such as PI3K/Akt and MAPK are modulated by this compound, contributing to its antiproliferative effects .
Comparison with Similar Compounds
Formoxanthone A is unique among xanthones due to its specific biological activities. Similar compounds include:
- Formoxanthone B
- Formoxanthone C
- Garcinone E
- Mangostanaxanthone IV
- Cowanine
- Mangosenone F
These compounds share structural similarities but differ in their specific biological activities and molecular targets . For instance, Garcinone E and Mangostanaxanthone IV also exhibit anticancer properties, but their mechanisms of action and efficacy may vary .
Properties
IUPAC Name |
7,9,12-trihydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-11(2)5-6-13-15(24)10-16(25)17-18(26)14-9-12-7-8-23(3,4)29-20(12)19(27)22(14)28-21(13)17/h5,7-10,24-25,27H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJOUIWWNNDURW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C4C(=C3)C=CC(O4)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869880-32-0 | |
Record name | Formoxanthone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869880320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FORMOXANTHONE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV38JQN4MB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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